molecular formula C19H13FN2O2S B2622746 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860786-86-3

2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2622746
CAS No.: 860786-86-3
M. Wt: 352.38
InChI Key: LQKSHOYVHFEWBQ-UHFFFAOYSA-N
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Description

The compound 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic derivative featuring a 1,3-thiazole ring substituted with a 4-fluorophenyl group and linked via an ethyl chain to an isoindole-1,3-dione moiety. Isoindole-dione derivatives are known for their diverse pharmacological applications, including acetylcholinesterase (AChE) inhibition , antimicrobial activity , and pesticidal properties . The 4-fluorophenyl group enhances lipophilicity and may influence binding affinity in biological systems, while the thiazole ring contributes to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S/c20-13-7-5-12(6-8-13)17-21-14(11-25-17)9-10-22-18(23)15-3-1-2-4-16(15)19(22)24/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHOYVHFEWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a 4-fluorophenyl thiazole derivative with an isoindole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reactivity of the Isoindole-1,3-dione Moiety

The isoindole-1,3-dione core is susceptible to nucleophilic attack and hydrolysis:

  • Hydroxylation : Under alkaline conditions, the carbonyl groups undergo nucleophilic addition, producing hydroxylated derivatives. This reactivity is characteristic of phthalimide analogs.

  • Ring-Opening Reactions : Strong nucleophiles (e.g., amines, hydrazines) can cleave the dione ring, forming dicarboxamide derivatives. Similar reactivity is observed in isoindole-dione-based antiviral agents .

Thiazole Ring Modifications

The 1,3-thiazol-4-yl group participates in electrophilic substitution and coordination chemistry:

  • Electrophilic Substitution : The electron-rich thiazole ring undergoes halogenation or nitration at the 5-position. Substituents like the 4-fluorophenyl group direct reactivity to specific sites .

  • Sulfur Oxidation : Treatment with oxidizing agents (e.g., H₂O₂) converts the thiazole’s sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties .

Reaction TypeReagents/ConditionsProductReference
Sulfur OxidationH₂O₂, Acetic Acid, 60°CThiazole sulfoxide derivative
HalogenationNBS, DMF, RT5-Bromothiazole analog

Functionalization of the Ethyl Linker

The ethyl chain between the thiazole and isoindole cores can undergo:

  • Alkylation/Quaternization : Reaction with alkyl halides forms quaternary ammonium salts, enhancing solubility.

  • Oxidative Cleavage : Strong oxidizers (e.g., KMnO₄) cleave the chain, yielding carboxylic acid fragments.

Fluorophenyl Group Reactivity

  • Nucleophilic Aromatic Substitution : Under high-temperature, basic conditions, fluorine can be replaced by stronger nucleophiles (e.g., -OH, -NH₂) .

Biological Activity-Driven Reactions

In medicinal chemistry contexts, this compound participates in targeted modifications:

  • Amide Coupling : The isoindole-dione reacts with amino acids or peptides via carbodiimide-mediated coupling, generating prodrug candidates .

  • Metal Coordination : The thiazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antiviral or anticancer activity .

Key Mechanistic Insights:

  • SAR Trends : Fluorophenyl and thiazole groups are critical for bioactivity; modifications here significantly alter pharmacological profiles .

  • Spectroscopic Validation : NMR and IR confirm reaction outcomes, particularly for carbonyl transformations and sulfur oxidation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant antitumor effects . For instance, it has been evaluated by the National Cancer Institute (NCI) and demonstrated high levels of antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) values were reported at 15.72 µM, indicating its potential as an anticancer drug candidate .

Case Study: NCI Evaluation

  • Methodology : The compound was subjected to a single-dose assay across a panel of approximately sixty cancer cell lines.
  • Findings : It exhibited an average cell growth inhibition rate of 12.53%, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity . Studies have indicated that derivatives of isoindole compounds possess significant efficacy against various microbial strains.

Evaluation of Antimicrobial Activity

  • Tested Against : Both Gram-positive and Gram-negative bacteria.
  • Results : Some derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the molecular structure, such as halogenation and alterations in functional groups, have been shown to enhance both antimicrobial and anticancer activities.

Modification TypeEffect on Activity
HalogenationIncreased antimicrobial potency
Functional Group ChangesEnhanced cytotoxicity against cancer cells

Drug-Likeness and ADME Properties

The drug-likeness of 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been assessed using computational tools like SwissADME. The results indicate favorable pharmacokinetic properties, suggesting that this compound could be developed into an effective therapeutic agent with good bioavailability and metabolic stability .

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

  • 4-Chlorophenyl vs. 4-Fluorophenyl Substitution
    The compound 2-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS 26942-17-6) differs by a chloro substituent instead of fluoro. Chlorine increases molecular weight (368.84 g/mol vs. ~352.38 g/mol for the fluoro analog) and may enhance halogen bonding but reduce metabolic stability compared to fluorine .

  • Methyl-Substituted Thiazole
    2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 524704-33-4) replaces the aryl group with a methyl substituent. This simplification reduces steric bulk but may diminish target selectivity due to the absence of aromatic π-π interactions .

Heterocycle Core Modifications

  • Imidazole vs. Thiazole
    2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)-1H-isoindole-1,3(2H)-dione () replaces the thiazole with an imidazole ring. The imidazole’s hydrogen-bonding capacity (via NH groups) may enhance solubility but reduce membrane permeability compared to the sulfur-containing thiazole .

  • Oxadiazole Derivatives
    2-{2-[4-(Phenylsulfonyl)-1,2,5-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS 906096-92-2) features a sulfonyl-oxadiazole group. The oxadiazole’s electron-withdrawing nature and sulfonyl group could enhance metabolic resistance but increase molecular weight (383.38 g/mol) .

Side-Chain Variations

  • Chloroethoxyethyl Linker 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione (CAS RN pending) introduces a chloroethoxyethyl chain.
  • Benzyl Derivatives 2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione () replaces the thiazole-ethyl chain with a hydroxybenzyl group.

Key Data Table: Structural and Functional Comparisons

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
2-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione Thiazole 4-Fluorophenyl ~352.38 Potential AChE inhibition
2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione Thiazole 4-Chlorophenyl 368.84 Higher halogen bonding
2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)-1H-isoindole-1,3(2H)-dione Imidazole 4,5-Diphenyl 424.45 Enhanced solubility
2-{2-[4-(Phenylsulfonyl)-1,2,5-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione Oxadiazole Phenylsulfonyl 383.38 Metabolic resistance
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione Benzyl 2-Fluoro-4-hydroxy 285.27 Hydrogen-bonding interactions

Biological Activity

The compound 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazole ring and an isoindole moiety. Its chemical formula is C19H17FN2O2SC_{19}H_{17}FN_{2}O_{2}S, with a molecular weight of approximately 352.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It can interact with receptors on cancer cells, potentially inducing apoptosis.
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, possibly by disrupting viral replication processes.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AntifungalDemonstrated efficacy against fungal infections.
AnticancerInhibits proliferation of cancer cells in vitro and in vivo.
AntiviralPotential activity against viruses such as HIV and HSV.

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of similar thiazole derivatives, revealing that compounds with structural similarities to our target compound exhibited significant inhibition of bacterial growth at concentrations ranging from 0.5 to 10 µg/mL. This suggests potential for development as an antimicrobial agent.

2. Anticancer Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13). The IC50 values were found to be approximately 0.3 µM and 1.2 µM respectively, indicating strong anticancer potential .

3. Antiviral Properties

Research highlighted that the compound showed promising antiviral activity against HIV-1 in single-round infection assays. The effective concentrations (EC50) were reported at around 4 µM, suggesting it could be a candidate for further antiviral drug development .

Q & A

Q. What are the established synthetic routes for 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield?

The compound is synthesized via condensation reactions involving thiazole and isoindole precursors. A common approach involves refluxing ethanol solutions of intermediates (e.g., 2-hydroxy-1H-isoindole-1,3(2H)-dione and fluorinated amines) under controlled conditions . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., acid/base catalysts), and reaction time (typically 1–6 hours). Monitoring via TLC or HPLC ensures intermediate stability and product purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

X-ray crystallography is definitive for resolving the 3D structure, particularly for isoindole-dione and thiazole moieties . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while NMR (¹H/¹³C) confirms regiochemistry and substituent orientation. For example, aromatic protons on the 4-fluorophenyl group show distinct splitting patterns due to fluorine’s electron-withdrawing effects .

Q. How can researchers safely handle this compound in laboratory settings?

Follow protocols for fluorinated aromatic compounds: use fume hoods, nitrile gloves, and closed systems during synthesis. Avoid ignition sources (e.g., sparks, open flames) due to potential solvent residues (e.g., ethanol) . Store in sealed containers at room temperature, separated from oxidizers .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between this compound and its analogs be resolved?

Discrepancies in bond lengths or angles (e.g., isoindole-dione vs. hydrazone derivatives) may arise from steric effects or hydrogen bonding. Refinement using software like SHELXL, combined with high-resolution X-ray data (≤0.8 Å), improves accuracy. Compare with structurally related compounds (e.g., 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione) to identify trends in lattice packing .

Q. What strategies address contradictory bioactivity results in derivatives of this compound?

Contradictions in antimicrobial or anticancer activity may stem from substituent positioning (e.g., fluorine vs. chlorine). Employ structure-activity relationship (SAR) studies with systematic variation of thiazole/isoindole substituents. Use computational docking (e.g., AutoDock Vina) to predict binding affinities toward targets like bacterial enzymes or kinase receptors .

Q. How can solvent selection influence the compound’s reactivity in downstream functionalization?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole’s 4-position, while ethanol promotes hydrogen bonding during crystallization. For Friedel-Crafts alkylation, dichloromethane minimizes side reactions compared to THF. Solvent choice should align with the reaction’s dielectric constant and coordinating ability .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

Implement flow chemistry for precise control of exothermic steps (e.g., thiazole ring formation). Use inline PAT (process analytical technology) tools like FTIR probes to monitor intermediates. For purification, switch from column chromatography (lab-scale) to recrystallization or melt crystallization for industrial scalability .

Methodological Considerations

Q. How to integrate computational chemistry with experimental data for mechanistic studies?

Combine DFT calculations (e.g., Gaussian 16) to model transition states (e.g., isoindole-thiazole cyclization) with kinetic experiments. Validate using isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track reaction pathways .

Q. What protocols ensure reproducibility in bioactivity assays for this compound?

Standardize assays using CLSI guidelines: e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO ≤1% v/v) .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., yields under varying solvents, crystallographic parameters).
  • Figures : Highlight structural motifs (e.g., fluorine-thiazole interactions) from X-ray data .

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